molecular formula C13H13BrFN3O B6092312 4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6092312
M. Wt: 326.16 g/mol
InChI Key: QCOHGPKVKYKZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has shown promising results in various studies related to biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes. HDAC6 inhibition has been linked to the induction of apoptosis in cancer cells, while Hsp90 inhibition has been shown to reduce the growth of cancer cells. VEGFR2 inhibition has been linked to the inhibition of angiogenesis, which is important in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells, reduce the growth of cancer cells, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide is its ability to selectively inhibit specific enzymes. This allows for targeted treatment of various diseases, which may reduce side effects. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability.

Future Directions

There are several future directions for research on 4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the identification of new targets for this compound, which may lead to the development of new treatments for various diseases. Additionally, the development of new formulations with improved solubility may increase the bioavailability of this compound, making it more effective in treating various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its ability to selectively inhibit specific enzymes makes it a valuable tool in scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-ethylpyrazole-5-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling reagent. The resulting intermediate is then treated with a coupling reagent and an amine to yield the final product. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-bromo-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of various enzymes, including HDAC6, Hsp90, and VEGFR2. These enzymes play important roles in various cellular processes, and their inhibition has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.

Properties

IUPAC Name

4-bromo-2-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3O/c1-2-18-12(11(14)8-17-18)13(19)16-7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHGPKVKYKZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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